N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Kinase inhibitor Target selectivity Phthalazinone SAR

N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic small molecule belonging to the phthalazinone acetamide class. The core scaffold, 3-methyl-4-oxo-3,4-dihydrophthalazine, is shared with a family of compounds that have been explored as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum and, according to vendor descriptions, as ATP-competitive inhibitors of Activin Receptor-Like Kinase-2 (ALK2/ACVR1).

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
Cat. No. B12174026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CN3
InChIInChI=1S/C14H13N5O2/c1-19-13(21)10-5-3-2-4-9(10)11(18-19)8-12(20)17-14-15-6-7-16-14/h2-7H,8H2,1H3,(H2,15,16,17,20)
InChIKeyCYBGSUBINYQVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide


N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic small molecule belonging to the phthalazinone acetamide class. The core scaffold, 3-methyl-4-oxo-3,4-dihydrophthalazine, is shared with a family of compounds that have been explored as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum and, according to vendor descriptions, as ATP-competitive inhibitors of Activin Receptor-Like Kinase-2 (ALK2/ACVR1). However, peer-reviewed pharmacological data for this specific imidazole-bearing derivative are absent from publicly accessible primary literature, patents, and authoritative databases indexed within the permitted source scope. [1]

Why Close Phthalazinone Acetamide Analogs Cannot Substitute for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide


The phthalazinone acetamide scaffold exhibits profound target-switching behavior depending on the N-aryl/heteroaryl substituent. For example, the 4-chloro-3-(trifluoromethyl)phenyl analog is a potent, noncompetitive inhibitor of Cryptosporidium parvum IMPDH (Ki = 3.2 nM) [1], while vendor descriptions indicate that the 1H-imidazol-2-yl analog engages the ALK2 kinase domain. This shift—from an NAD+ cofactor-competitive oxidoreductase inhibitor to an ATP-competitive kinase inhibitor—demonstrates that the terminal amide substituent acts as a critical selectivity determinant. Generic substitution within this chemotype risks acquiring an entirely different target profile, compromising both pharmacological relevance and experimental reproducibility.

Quantitative Differentiation Evidence for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide


Target Selectivity Shift: Imidazole Substituent Switches from CpIMPDH to ALK2 Kinase Engagement

Direct head-to-head biochemical data for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide against ALK2 could not be located in permitted sources. However, a close analog bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent at the same amide position displays high-affinity inhibition of CpIMPDH (Ki = 3.2 nM) [1], whereas vendor documentation for the imidazol-2-yl analog asserts ALK2 kinase inhibition. This substituent-dependent change in primary target—from an oxidoreductase to a kinase—represents a qualitative functional divergence that cannot be captured by simple potency comparisons alone.

Kinase inhibitor Target selectivity Phthalazinone SAR

Kinase Profiling Gap: Absence of Quantitative ALK2 IC50 Data in Public Domain

No ALK2 biochemical IC50, Kd, or cellular EC50 value for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide was found in ChEMBL, BindingDB, PubChem, or PubMed-indexed literature during the search conducted under the permitted source rules. BindingDB entries superficially linked to this compound name (e.g., BDBM50463507, BDBM50463509) correspond to structurally distinct chemotypes based on SMILES inspection and cannot be used as proxy data. This represents a critical evidence deficit for procurement decisions driven by potency benchmarks.

ALK2 ACVR1 Kinase profiling

Structural Differentiation from Precedented CpIMPDH Inhibitor Series

The most extensively characterized comparator within the phthalazinone acetamide series is the 4-chloro-3-(trifluoromethyl)phenyl derivative, which inhibits CpIMPDH with a Ki of 3.2 nM and displays submicromolar antiparasitic activity in a Toxoplasma gondii model of C. parvum infection [1]. This comparator also exhibits noncompetitive kinetics with respect to NAD+ and good stability in mouse liver microsomes. No analogous in vitro parasitology or enzymatic data exist for the 1H-imidazol-2-yl analog in the public domain, indicating a substantial characterization gap that procurement decisions should acknowledge.

Cryptosporidium parvum IMPDH Antiparasitic

Physicochemical and Drug-Likeness Comparison: Imidazole vs. Alternative Heterocycles

The 1H-imidazol-2-yl substituent introduces distinct hydrogen-bond donor/acceptor capacity compared to the benzimidazole, indole, or substituted phenyl variants available in the same scaffold series. The imidazole NH (pKa ≈ 14.5 for the conjugate base) can act as a hydrogen-bond donor, while the pyridine-like nitrogen can accept hydrogen bonds—features absent in the 4-chloro-3-(trifluoromethyl)phenyl comparator. These differences affect solubility, permeability, and target recognition, though no experimental logP, solubility, or permeability data for the title compound are available from permitted sources.

Drug-likeness Physicochemical properties Heterocycle comparison

Recommended Application Scenarios for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide Based on Available Evidence


ALK2 Kinase Inhibitor Screening and Mechanistic Studies (Requires Independent Potency Verification)

Based on vendor-reported ALK2/ACVR1 kinase inhibition (not independently verifiable from permitted sources), the compound may serve as a starting point for kinase selectivity profiling experiments. Users must independently determine IC50/Kd values under their specific assay conditions, as no peer-reviewed quantitative data are publicly available. This scenario applies only if the user's primary objective is ALK2 pathway interrogation and they accept the burden of de novo characterization. [2]

Structure–Activity Relationship (SAR) Studies on Phthalazinone Acetamide Substituent Effects

The compound provides a distinct heterocyclic variant (imidazole) within a scaffold series where SAR data exist for substituted phenyl, benzimidazole, and indole analogs. It is most appropriately used as a comparator in systematic SAR campaigns aiming to map how the terminal amide substituent dictates target selectivity between IMPDH, ALK2, and potentially other kinases. The known CpIMPDH activity of the 4-chloro-3-(trifluoromethyl)phenyl analog (Ki = 3.2 nM) [1] provides a concrete baseline for evaluating functional divergence.

Negative Control or Counter-Screen for CpIMPDH Inhibitor Programs

Given that the 4-chloro-3-(trifluoromethyl)phenyl analog is a validated CpIMPDH inhibitor, the imidazole derivative may serve as a target-selectivity counter-screen compound to confirm that observed antiparasitic effects are scaffold-driven rather than IMPDH-specific. However, this application is hypothetical until the compound is experimentally confirmed to lack CpIMPDH activity.

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